(3-Fluorophenyl)(quinolin-4-yl)methanone (3-Fluorophenyl)(quinolin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706436-13-6
VCID: VC2741977
InChI: InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H
SMILES: C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F
Molecular Formula: C16H10FNO
Molecular Weight: 251.25 g/mol

(3-Fluorophenyl)(quinolin-4-yl)methanone

CAS No.: 1706436-13-6

Cat. No.: VC2741977

Molecular Formula: C16H10FNO

Molecular Weight: 251.25 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluorophenyl)(quinolin-4-yl)methanone - 1706436-13-6

Specification

CAS No. 1706436-13-6
Molecular Formula C16H10FNO
Molecular Weight 251.25 g/mol
IUPAC Name (3-fluorophenyl)-quinolin-4-ylmethanone
Standard InChI InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H
Standard InChI Key WYLSSMGNNXKPKN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F

Introduction

Chemical Identity and Physical Properties

(3-Fluorophenyl)(quinolin-4-yl)methanone is characterized by its specific molecular structure containing a quinoline ring system connected to a 3-fluorophenyl group through a carbonyl bridge. The presence of the fluorine atom at the meta position of the phenyl ring imparts distinctive electronic properties and potential biological activities compared to non-fluorinated analogs.

Basic Identification Parameters

ParameterValue
Molecular FormulaC₁₆H₁₀FNO
Molecular Weight251.25-251.26 g/mol
CAS Registry Number1706436-13-6
IUPAC Name(3-fluorophenyl)-quinolin-4-ylmethanone
Physical AppearanceYellow solid (presumed based on similar compounds)
Standard Purity97%

The compound features a carbonyl (C=O) group that serves as the connecting point between the 3-fluorophenyl ring and the quinoline scaffold at position 4. This particular arrangement creates a rigid molecular framework with specific spatial orientation that influences its interaction with biological targets and chemical reactivity .

Synthetic Methodologies

The synthesis of (3-Fluorophenyl)(quinolin-4-yl)methanone can be accomplished through several routes, with the most common approach involving the reaction of 3-fluorobenzoyl chloride with a quinolin-4-yl organometallic species.

Primary Synthetic Route

The most established synthetic pathway typically involves:

  • Formation of a quinolin-4-yl lithium or similar organometallic reagent

  • Reaction with 3-fluorobenzoyl chloride under controlled conditions

  • Workup and purification procedures to isolate the desired product

This approach capitalizes on the nucleophilicity of the metallated quinoline species to form the key carbon-carbon bond with the electrophilic carbonyl carbon of the acid chloride.

Alternative Synthetic Approaches

Several alternative methods can be adapted from the synthesis of similar compounds:

Transition Metal-Catalyzed Coupling

Based on related compounds in the literature, ruthenium-catalyzed coupling reactions present a viable synthetic route:

ReagentsCatalystsConditionsExpected Outcome
Quinoline + 3-fluorobenzoyl derivative[(p-cymene)RuCl₂]₂ (5 mol%)HOAc (1 equiv), DCE, 120°C, 12hFormation of C-C bond at 4-position

This approach is supported by successful syntheses of related compounds such as phenyl(quinolin-3-yl)methanone, which was obtained in 84% yield under similar conditions .

Oxidative Methods

Another potential approach involves oxidative coupling reactions, particularly for the formation of the carbonyl linkage between the aromatic rings. This method would likely involve:

  • Preparation of suitable quinoline and fluorophenyl precursors

  • Use of oxidizing agents to facilitate the formation of the carbonyl bridge

  • Optimization of reaction conditions to maximize yield and selectivity

Purification and Characterization

The isolation of (3-Fluorophenyl)(quinolin-4-yl)methanone typically requires:

  • Column chromatography using appropriate solvent systems (e.g., EtOAc/petroleum ether mixtures)

  • Recrystallization to achieve high purity

  • Characterization through NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis

Structural Comparisons and Analogs

The structural features of (3-Fluorophenyl)(quinolin-4-yl)methanone can be better understood through comparison with related compounds found in the literature.

Comparative Analysis with Structural Isomers

CompoundKey Structural DifferencePotential Impact on Properties
(4-Fluorophenyl)(quinolin-4-yl)methanoneFluorine at para positionDifferent electronic distribution; altered hydrogen bonding capabilities
(2-Fluorophenyl)(quinolin-3-yl)methanoneFluorine at ortho position; quinoline substituted at 3-positionPotential intramolecular interactions; different spatial arrangement
Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanoneCF₃ group instead of F at meta positionEnhanced lipophilicity; stronger electron-withdrawing effect

These structural variations can significantly influence physicochemical properties including solubility, melting point, dipole moment, and biological activity profiles .

Structure-Property Relationships

The meta-fluorine substituent in (3-Fluorophenyl)(quinolin-4-yl)methanone imparts distinct electronic effects compared to ortho- or para-substituted analogs:

  • Meta-fluorine provides moderate electron-withdrawing effects without direct resonance to the carbonyl group

  • This positioning likely creates a unique electronic distribution that affects reactivity patterns

  • The specific arrangement may influence how the molecule interacts with biological targets through altered hydrogen bonding capabilities and lipophilicity

Structural FeaturePotential Biological ActivitySupporting Evidence from Similar Compounds
Quinoline scaffoldAntimicrobial, antiparasitic, anticancer propertiesQuinoline derivatives are known for broad-spectrum biological activities
Fluorophenyl moietyEnhanced metabolic stability, improved target bindingStrategic fluorination often improves pharmacokinetic profiles
Carbonyl linkerPotential for hydrogen bonding with biological targetsEnables specific recognition by protein binding sites

The combination of these features suggests that (3-Fluorophenyl)(quinolin-4-yl)methanone may exhibit biological activities worth investigating, particularly as an antimicrobial or anticancer agent .

Pharmacological Relevance

The compound's structure bears similarities to several biologically active molecules:

  • Related fluorophenyl-quinoline conjugates have demonstrated anticancer and antimicrobial properties

  • The meta-fluorine position may provide unique binding interactions with target proteins

  • The quinolin-4-yl component resembles structural elements found in certain kinase inhibitors

Research on similar compounds indicates that quinoline derivatives with fluorophenyl substituents often exhibit notable biological activities, suggesting that (3-Fluorophenyl)(quinolin-4-yl)methanone may possess unexplored therapeutic potential .

Chemical Reactivity and Transformations

The reactive sites in (3-Fluorophenyl)(quinolin-4-yl)methanone offer opportunities for various chemical transformations.

Future Research Directions

The structural features and preliminary data on (3-Fluorophenyl)(quinolin-4-yl)methanone suggest several promising avenues for future investigation.

Synthetic Methodology Development

Opportunities exist for developing improved synthetic approaches:

  • Green chemistry methods using environmentally benign reagents and conditions

  • Catalyst optimization for higher yields and selectivity

  • Continuous flow chemistry approaches for scalable production

  • Asymmetric variations if stereogenic centers are introduced through derivatization

Biological Activity Screening

Comprehensive biological evaluation should include:

  • Broad-spectrum antimicrobial screening

  • Cytotoxicity assessment against diverse cancer cell lines

  • Structure-activity relationship studies comparing various fluorinated positions

  • Target identification and mechanism of action studies if activity is identified

Materials Applications Exploration

Investigation of physical properties relevant to materials applications:

  • Photophysical characterization (absorption, emission, quantum yield)

  • Evaluation of electronic properties and potential semiconductor behavior

  • Assessment of self-assembly characteristics and crystal packing patterns

  • Exploration of host-guest chemistry and molecular recognition capabilities

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